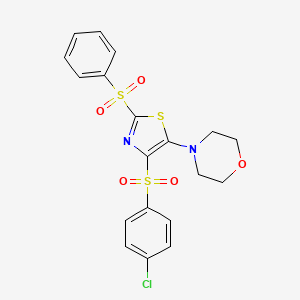

4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine

Description

4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine is a complex organic compound that features a thiazole ring substituted with sulfonyl groups and a morpholine ring

Properties

Molecular Formula |

C19H17ClN2O5S3 |

|---|---|

Molecular Weight |

485.0 g/mol |

IUPAC Name |

4-[2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-1,3-thiazol-5-yl]morpholine |

InChI |

InChI=1S/C19H17ClN2O5S3/c20-14-6-8-16(9-7-14)29(23,24)17-18(22-10-12-27-13-11-22)28-19(21-17)30(25,26)15-4-2-1-3-5-15/h1-9H,10-13H2 |

InChI Key |

IOJGHSLLXGQSAG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions, where the thiazole intermediate is treated with sulfonyl chlorides in the presence of a base.

Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the thiazole-sulfonyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles replace the morpholine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Desulfonylated thiazole derivatives

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Antitumor Properties

Recent studies have indicated that compounds containing thiazole and sulfonamide groups exhibit significant antitumor activity. The presence of the thiazole moiety in this compound is particularly noteworthy as it has been associated with enhanced cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit specific signaling pathways crucial for tumor growth and proliferation. For instance, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

- Case Study : In research examining various thiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity. Structure-activity relationship (SAR) analyses revealed that modifications to the phenyl ring significantly influenced activity levels .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its complex structure allows for interactions with multiple biological targets, enhancing its efficacy against various pathogens.

- Research Findings : Studies have demonstrated that derivatives of sulfonamide compounds exhibit broad-spectrum antimicrobial properties. The sulfonamide functional group is known to interfere with bacterial folic acid synthesis, which is critical for bacterial growth and replication .

Drug Development

The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:

- Cancer Treatment : Due to its antitumor properties, it could be developed into a chemotherapeutic agent.

- Antimicrobial Therapy : Its ability to inhibit bacterial growth positions it as a potential treatment for infections caused by resistant strains.

- Anti-inflammatory Applications : Given the role of sulfonamides in modulating inflammatory responses, this compound may also be explored for anti-inflammatory effects.

Synthesis and Structural Characterization

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine has been achieved through various chemical pathways involving the reaction of thiazole derivatives with sulfonamide precursors. Characterization techniques such as NMR spectroscopy and single-crystal X-ray diffraction have confirmed the structural integrity and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine involves its interaction with specific molecular targets. The sulfonyl groups and thiazole ring are crucial for binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-((4-Bromophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine

- 4-(4-((4-Methylphenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine

- 4-(4-((4-Nitrophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine

Uniqueness

4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Biological Activity

The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₄ClN₃O₄S₂

- Molecular Weight : 395.87 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, demonstrating significant effects in several areas:

Antibacterial Activity

Research indicates that compounds containing sulfonamide structures exhibit notable antibacterial properties. A study demonstrated that derivatives of sulfonamide compounds showed effective inhibition against various bacterial strains, suggesting that the sulfonyl moiety plays a crucial role in their antibacterial action .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines. For instance, a related compound with a similar structure demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) of 25.1 µM against non-small cell lung cancer (EKVX) and 21.5 µM against leukemia (RPMI-8226) cells . These findings indicate potential for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been reported to inhibit the activity of certain kinases, which are critical in cancer progression and cellular signaling pathways .

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antibacterial | Effective against E. coli and S. aureus with MIC values < 10 µg/mL |

| Study B | Anticancer | GI50 values of 25.1 µM (EKVX), 21.5 µM (RPMI-8226) |

| Study C | Enzyme Inhibition | Inhibitory activity on Aurora-A kinase with IC50 = 0.067 µM |

Detailed Research Insights

- Antibacterial Studies : A synthesized derivative showed promising results against Gram-positive and Gram-negative bacteria, indicating that modifications to the phenylsulfonyl group enhance antibacterial efficacy .

- Anticancer Mechanisms : The compound's mechanism of action appears to involve induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .

- Enzyme Targeting : Inhibition assays revealed that the compound effectively targets kinases involved in cell cycle regulation, suggesting a dual mechanism of action in both antibacterial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.